(4-Benzylpiperidin-1-yl)[1-(4-ethylbenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound belonging to the piperidine class. Piperidines are a significant class of heterocyclic compounds that are widely used in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both benzyl and ethylbenzyl groups attached to piperidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter release and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may function as a monoamine oxidase inhibitor (MAOI), further enhancing its effects on neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares a similar structure but lacks the ethylbenzyl group.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE is unique due to its dual benzyl and ethylbenzyl substitutions, which confer specific pharmacological properties. Its ability to selectively release monoamines and inhibit monoamine oxidase distinguishes it from other similar compounds.
Properties
Molecular Formula |
C27H36N2O |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O/c1-2-22-10-12-25(13-11-22)20-28-16-6-9-26(21-28)27(30)29-17-14-24(15-18-29)19-23-7-4-3-5-8-23/h3-5,7-8,10-13,24,26H,2,6,9,14-21H2,1H3 |
InChI Key |
NLHNAFQMEUFEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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